molecular formula C20H24N4O5S B2888660 Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 868219-61-8

Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2888660
CAS No.: 868219-61-8
M. Wt: 432.5
InChI Key: NOLKBNIQQMRWGS-UHFFFAOYSA-N
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Description

The compound contains several structural components including a piperidine ring, a triazole ring, and a thiazole ring, all of which are common in medicinal chemistry . The presence of the dimethoxyphenyl group suggests that this compound might have interesting biological activities .


Molecular Structure Analysis

The compound has several functional groups that could be involved in interactions with biological targets. These include the piperidine ring, which is a common structural motif in many drugs, and the triazole and thiazole rings, which can act as hydrogen bond acceptors or donors .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For instance, triazoles can participate in click reactions, a type of chemical reaction used in bioconjugation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of the dimethoxyphenyl group could impact the compound’s lipophilicity, which in turn could affect its pharmacokinetic properties .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with structural elements similar to Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate have been synthesized and evaluated for their antimicrobial activities. For instance, novel derivatives have shown significant biological activity against a range of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antioxidant Properties

Research on similar compounds has also explored their antioxidant capabilities. Some derivatives have demonstrated good antioxidant activity, suggesting their potential in oxidative stress-related therapeutic applications (Abuelizz, Taie, Marzouk, & Al-Salahi, 2019).

Anticancer Activity

Additionally, certain structurally related compounds have been synthesized and assessed for their anticancer properties. These studies have identified compounds with moderate antitumor potential against various cancer cell lines, offering insights into the design of new anticancer agents (Rostom, Faidallah, & Al-Saadi, 2011).

Unique Mechanisms of Action

Moreover, some derivatives have been found to inhibit tubulin polymerization, a mechanism distinct from that of common anticancer drugs like paclitaxel, indicating a unique pathway for cancer treatment (Zhang et al., 2007).

Properties

IUPAC Name

methyl 1-[(3,4-dimethoxyphenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-27-14-5-4-13(10-15(14)28-2)16(17-18(25)24-20(30-17)21-11-22-24)23-8-6-12(7-9-23)19(26)29-3/h4-5,10-12,16,25H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLKBNIQQMRWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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